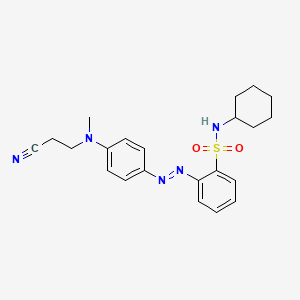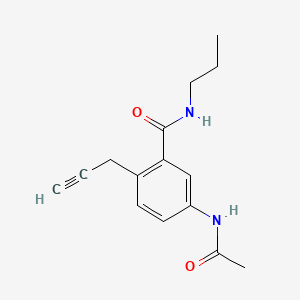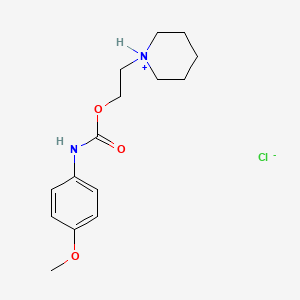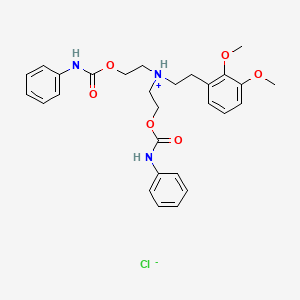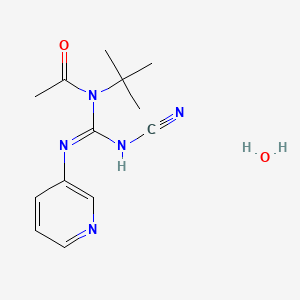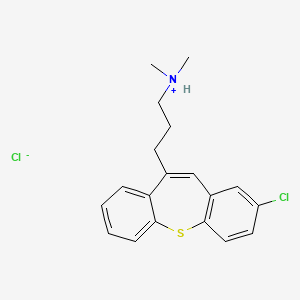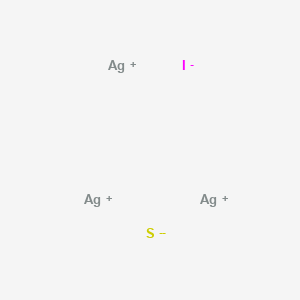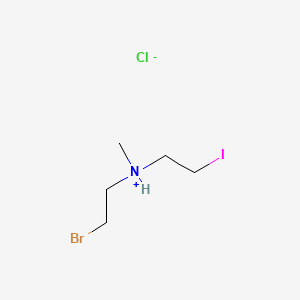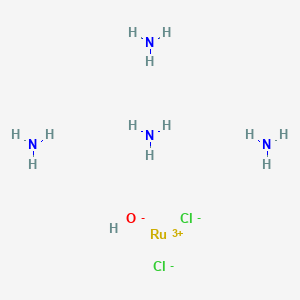
Tetraamminedichlororuthenium hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraamminedichlororuthenium hydroxide is a coordination compound that features ruthenium at its core. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of four ammonia (NH₃) ligands and two chloride (Cl⁻) ligands coordinated to a central ruthenium atom, with a hydroxide (OH⁻) group completing the structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of tetraamminedichlororuthenium hydroxide typically involves a coordination reaction. The process begins with the addition of ammonia gas to an aqueous solution of ruthenium chloride. The ammonia reacts with the ruthenium chloride to form a tetraamminedichlororuthenium(II) complex. Subsequently, a base such as sodium hydroxide is added to the solution to precipitate the hydroxide form of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes the controlled addition of ammonia and sodium hydroxide to large quantities of ruthenium chloride solution, followed by crystallization and purification steps to obtain the desired compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tetraamminedichlororuthenium hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often involving the loss of ammonia ligands.
Substitution: Ligands such as ammonia and chloride can be substituted with other ligands, leading to the formation of different coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) and sodium borohydride (NaBH₄) are often used.
Substitution: Ligand substitution reactions typically involve the use of other ligands like phosphines (PR₃) or carbon monoxide (CO) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions can produce lower oxidation state complexes with different ligand arrangements.
Aplicaciones Científicas De Investigación
Tetraamminedichlororuthenium hydroxide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various ruthenium-based coordination complexes.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing into its potential use in medicinal chemistry, including as a catalyst for certain biochemical reactions.
Mecanismo De Acción
The mechanism by which tetraamminedichlororuthenium hydroxide exerts its effects involves its ability to coordinate with other molecules and ions. The central ruthenium atom can undergo changes in oxidation state, facilitating various redox reactions. The ammonia and chloride ligands can be substituted, allowing the compound to interact with different molecular targets and pathways. These interactions are crucial for its catalytic and potential biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Tetraamminedichlororuthenium(III) chloride: Similar in structure but differs in oxidation state.
Tetraamminedichloroplatinum(II): Similar coordination environment but with platinum instead of ruthenium.
Hexaammineruthenium(III) chloride: Contains six ammonia ligands instead of four.
Uniqueness
Tetraamminedichlororuthenium hydroxide is unique due to its specific ligand arrangement and the presence of a hydroxide group. This configuration imparts distinct chemical properties, making it suitable for specialized applications in catalysis and coordination chemistry.
Propiedades
Número CAS |
57018-44-7 |
|---|---|
Fórmula molecular |
Cl2H13N4ORu |
Peso molecular |
257.1 g/mol |
Nombre IUPAC |
azane;ruthenium(3+);dichloride;hydroxide |
InChI |
InChI=1S/2ClH.4H3N.H2O.Ru/h2*1H;4*1H3;1H2;/q;;;;;;;+3/p-3 |
Clave InChI |
QGCDPOZLOXFBBW-UHFFFAOYSA-K |
SMILES canónico |
N.N.N.N.[OH-].[Cl-].[Cl-].[Ru+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


